Difluoro(3,4,5-trifluorophenoxy)acetaldehyde
Description
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde is a fluorinated acetaldehyde derivative characterized by a trifluorophenoxy group substituted with two additional fluorine atoms on the adjacent carbon.
Properties
CAS No. |
798555-98-3 |
|---|---|
Molecular Formula |
C8H3F5O2 |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
2,2-difluoro-2-(3,4,5-trifluorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H3F5O2/c9-5-1-4(2-6(10)7(5)11)15-8(12,13)3-14/h1-3H |
InChI Key |
CTNHMYCBWJMOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OC(C=O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(3,4,5-trifluorophenoxy)acetaldehyde typically involves the reaction of 3,4,5-trifluorophenol with difluoroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of difluoro(3,4,5-trifluorophenoxy)acetic acid.
Reduction: Formation of difluoro(3,4,5-trifluorophenoxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of difluoro(3,4,5-trifluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in a variety of chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate (10d) Reactivity: Exhibits Z-selectivity (E/Z = 22:78) in HWE reactions with benzaldehyde under LiHMDS conditions, attributed to the steric and electronic effects of the trifluorophenoxy groups . Yield: Achieves 89% yield in two-step synthesis of mixed phosphonoacetates, outperforming traditional HWE reagents (53% yield) . Applications: Effective in synthesizing phosphonothioates (e.g., compound 14), demonstrating versatility in forming P–S and P–O bonds .
Benzaldehyde, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro Structure: Shares the difluoro(trifluorophenoxy)methyl moiety but differs in the aldehyde backbone (benzaldehyde vs. acetaldehyde). Role: Likely functions as a fluorinated benzaldehyde derivative in specialized syntheses, though specific data on its reactivity are unavailable .
Traditional Z-Selective HWE Reagents
- Performance : Lower yields (53%) and reduced selectivity compared to fluorinated analogues like 10d , emphasizing the advantage of fluorine substitution in enhancing reaction efficiency .
Key Comparative Data
Mechanistic and Electronic Insights
- Fluorine Effects: The 3,4,5-trifluorophenoxy groups in 10d increase electrophilicity at the phosphorus center, stabilizing transition states and improving Z-selectivity. This is extrapolated to suggest similar electronic effects in this compound, though experimental validation is needed .
- Steric Hindrance : Bulky fluorinated substituents in 10d reduce side reactions, a principle that may apply to the acetaldehyde derivative if used in analogous reactions .
Limitations and Knowledge Gaps
- Direct data on this compound are absent in the provided evidence. Comparisons rely on structural analogs like 10d and benzaldehyde derivatives.
- The compound’s stability, solubility, and scalability remain uncharacterized, necessitating further research.
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